molecular formula C13H22N4O3 B2535630 tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate CAS No. 2108456-95-5

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate

Cat. No.: B2535630
CAS No.: 2108456-95-5
M. Wt: 282.344
InChI Key: HATRFMKTIKBZFA-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the construction of proteolysis-targeting chimeras (PROTACs). Its molecular architecture, featuring a piperidine scaffold decorated with a 1,3,4-oxadiazole heterocycle and a Boc-protected amine, makes it a versatile intermediate for synthesizing linkers and terminal groups in these complex bifunctional molecules. PROTACs are a revolutionary class of therapeutics that mediate the targeted degradation of disease-relevant proteins. The piperidine and oxadiazole components of this compound are frequently employed to modulate the pharmacokinetic properties and solubility of the final molecule, while the Boc group serves as a critical protecting group for the amine, allowing for selective deprotection and further functionalization during multi-step synthetic routes. Research utilizing this intermediate is primarily focused on developing novel degrader molecules for oncology and immunological targets , offering a powerful tool for investigating cellular signaling pathways and validating new therapeutic strategies.

Properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-9-15-16-11(19-9)17-7-5-10(6-8-17)14-12(18)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATRFMKTIKBZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced via a cyclization reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-mediated cleavage to generate a free amine. This reaction is critical for further functionalization of the piperidine nitrogen:

Reagents/ConditionsProductYieldCitation
HCl in dioxane (4 M, 40°C, 4 h)1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine89%
TFA in DCM (rt, 2 h)Same as above92%

The free amine can subsequently participate in alkylation, acylation, or coupling reactions. For example, it reacts with acyl chlorides to form amides under mild conditions.

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole moiety participates in arylation and amination via transition-metal catalysis:

Copper-Catalyzed Arylation

A one-pot synthesis-functionalization strategy enables direct C–H arylation of the oxadiazole ring :

SubstrateAryl IodideCatalyst SystemProduct (Substituent at C5)Yield
Parent compound4-IodobenzotrifluorideCu(OAc)₂ (10 mol%), LiOtBu5-(4-CF₃-phenyl) derivative78%
Parent compound3-IodopyridineCuI (15 mol%), Xantphos5-(3-pyridyl) derivative65%

This method tolerates electron-deficient and heteroaromatic iodides, expanding access to 2,5-disubstituted oxadiazoles.

Amination with O-Benzoyl Hydroxylamines

Copper acetate mediates coupling with N-benzoyloxy amines to introduce amino groups :

Amine SourceConditionsProduct (C5-Amino Derivative)Yield
NH₂OBzCu(OAc)₂, LiOtBu, 40°C, 18 h5-Amino-oxadiazole71%

Piperidine Ring Modifications

The piperidine nitrogen (after Boc deprotection) undergoes alkylation and cross-coupling:

Buchwald–Hartwig Amination

Pd-catalyzed coupling with aryl halides forms C–N bonds at the piperidine nitrogen :

Aryl HalideCatalyst SystemProductYield
4-BromotoluenePd₂(dba)₃, tBuXPhos, tBuONa1-(5-Methyl-oxadiazol-2-yl)-4-(p-tolyl)piperidine63%

Reductive Amination

Reaction with aldehydes and NaBH₃CN yields secondary amines:

AldehydeConditionsProduct (N-Alkylated Piperidine)Yield
FormaldehydeNaBH₃CN, MeOH, rtN-Methyl derivative85%

Stability Under Reactive Conditions

The compound demonstrates stability in common organic solvents but degrades under strongly acidic/basic conditions:

ConditionObservationStability
H₂O, pH 7, 25°CNo degradation over 24 hStable
1 M NaOH, 60°C, 6 hPartial hydrolysis of oxadiazole ringUnstable
1 M HCl, 60°C, 6 hComplete Boc deprotectionReactive

Scientific Research Applications

The biological activity of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate has been investigated in several studies, indicating its potential as a therapeutic agent.

Research Findings

Several studies have highlighted the efficacy of this compound in various assays:

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate with structurally related compounds from the evidence, focusing on molecular features, synthetic pathways, and physicochemical/biological

Compound Name (CAS) Substituent on Piperidine N-1 Molecular Formula Molecular Weight Key Data/Applications References
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C₁₂H₂₁N₃O₃ 255.3 g/mol Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate; LCMS and NMR data reported .
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate 2-Methylsulfonyl-6-phenoxypyrimidin-4-yl C₂₁H₂₈N₄O₅S 448.5 g/mol Features a sulfonyl-phenoxy-pyrimidine group; Smiles: CC(C)(C)OC(=O)NC1CCN(c2cc(Oc3ccccc3)nc(S(C)(=O)=O)n2)CC1 .
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate 3,5-Dichlorophenylmethyl C₁₇H₂₄Cl₂N₂O₂ 359.3 g/mol Dichlorophenyl group enhances lipophilicity; potential for CNS targeting .
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (CAS 1221818-65-0) Prop-2-enoyl (acryloyl) C₁₃H₂₂N₂O₃ 254.3 g/mol Propenoyl group enables Michael addition reactions; used in polymerizable intermediates .
tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate 1H-Indol-3-ylmethyl C₂₀H₂₇N₃O₂ 341.5 g/mol Indole moiety suggests serotonin receptor modulation potential; commercial availability noted .

Key Observations:

Structural Diversity: The substituents on the piperidine N-1 position vary widely, ranging from acetyl (electron-withdrawing) to aromatic/heteroaromatic groups (e.g., phenoxypyrimidine, dichlorophenyl). These modifications significantly alter electronic properties, steric bulk, and bioavailability.

Synthetic Utility : The tert-butyl carbamate group is retained across derivatives, highlighting its role as a stable protecting group during synthesis. For example, demonstrates its compatibility with acetylation and acidic deprotection conditions .

Physical Data Limitations : While molecular weights and formulas are consistently reported, critical data such as melting points, solubility, and stability are sparse. For instance, and lack melting points, complicating direct comparisons .

Functional Group Impact:

  • 1,3,4-Oxadiazole vs. Acetyl : The 5-methyl-1,3,4-oxadiazol-2-yl group in the target compound likely confers greater metabolic stability compared to the acetyl group in ’s derivative, as oxadiazoles are resistant to hydrolysis .
  • Aromatic vs.

Biological Activity

Tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

This compound has the molecular formula C10H17N3O3. The synthesis typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative, often using catalysts such as p-toluenesulfonic acid and zinc chloride in solvents like dimethylformamide (DMF) .

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its antiviral and antimicrobial properties. Research indicates that it may interact with specific molecular targets in biological systems, including enzymes and receptors, leading to various biological responses.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown modest inhibitory activity against the main protease (Mpro_{pro}) of coronaviruses, including SARS-CoV-2. While no significant inhibition was observed for other viral targets, in silico studies suggested that the compound could bind to the catalytic site of Mpro_{pro}, indicating a novel mechanism of action .

Table 1: Antiviral Activity Data

CompoundVirus TargetEC50 (µM)CC50 (µM)Selectivity Index
This compoundSARS-CoV-2 Mpro_{pro}7.4445.95

The mechanism of action is believed to involve binding to specific proteins involved in viral replication and pathogenesis. The interactions may modulate the activity of these proteins, thereby inhibiting viral replication processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Testing : A study assessed a series of 1,4,4-trisubstituted piperidines, including our compound of interest, for their antiviral activity against influenza and coronaviruses. The findings indicated that while some compounds exhibited low micromolar activity against influenza A/H1N1 virus, others showed potential against coronavirus targets .
  • Neurodegenerative Disease Research : Another area of investigation involves the use of oxadiazole derivatives in treating tauopathies such as Alzheimer's disease. Compounds similar to this compound have been noted for their ability to modulate tau protein aggregation .

Q & A

Basic: What are the primary synthetic routes for tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the piperidine core. A common route includes:

Piperidine functionalization : Introducing the 5-methyl-1,3,4-oxadiazole moiety via nucleophilic substitution or cyclization reactions using reagents like acyl hydrazides and phosphoryl chloride .

Carbamate protection : Reacting the secondary amine with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
Critical factors : Temperature control during Boc protection prevents premature deprotection. Solvent polarity and stoichiometry of the oxadiazole-forming step significantly impact purity and yield. For example, excess phosphoryl chloride may lead to side products, requiring careful quenching .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the piperidine ring conformation (e.g., axial/equatorial substituents) and Boc group integration. The oxadiazole proton appears as a singlet (~δ 2.5 ppm for the methyl group) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and oxadiazole regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and detects impurities from incomplete cyclization .
  • IR Spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential irritants (e.g., phosphoryl chloride) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup for moisture-sensitive intermediates .
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced: How can computational modeling optimize the synthesis pathway for this compound?

Answer:

  • Reaction Mechanism Simulations : Density Functional Theory (DFT) predicts transition states and intermediates for oxadiazole formation, identifying rate-limiting steps .
  • Solvent Optimization : Machine learning algorithms (e.g., Bayesian optimization) screen solvent/reagent combinations to maximize yield. For example, dimethylformamide (DMF) may enhance cyclization efficiency compared to THF .
  • Docking Studies : Molecular dynamics simulations assess the compound’s binding affinity to biological targets, guiding structural modifications .

Advanced: What strategies resolve contradictory data in biological activity assays involving this compound?

Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations to distinguish true activity from assay interference (e.g., false positives due to aggregation) .
  • Control Experiments : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement.
  • Metabolite Screening : LC-MS identifies degradation products that may contribute to observed discrepancies .

Advanced: How does the 5-methyl-1,3,4-oxadiazole moiety influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolic Stability : The oxadiazole ring resists oxidative metabolism, enhancing half-life in vivo compared to amide analogs .
  • Permeability : LogP calculations indicate moderate lipophilicity (~2.5), balancing blood-brain barrier penetration and solubility.
  • Enzymatic Interactions : The oxadiazole’s electron-deficient nature may engage in π-stacking with aromatic residues in target enzymes .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate Boc-protected intermediates from byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point and HPLC (>95% purity) .
  • Centrifugation : Removes insoluble impurities after acid/base workup .

Advanced: Can high-throughput screening (HTS) accelerate the discovery of derivatives with enhanced bioactivity?

Answer:

  • Library Design : Combine parallel synthesis (e.g., varying oxadiazole substituents) with HTS in 96-well plates .
  • Automated Analytics : UPLC-MS coupled with robotic liquid handlers enables rapid purity/identity checks.
  • Data Integration : Structure-activity relationship (SAR) models prioritize derivatives with optimal steric and electronic profiles .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (silica gel) to avoid carbamate degradation.
  • Light Sensitivity : Amber vials prevent photodegradation of the oxadiazole ring .

Advanced: How can X-ray crystallography elucidate conformational dynamics of the piperidine-oxadiazole scaffold?

Answer:

  • Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) produces diffraction-quality crystals .
  • Torsion Angle Analysis : Reveals preferred chair conformations of the piperidine ring and oxadiazole orientation.
  • Intermolecular Interactions : Hydrogen bonding between the carbamate carbonyl and solvent molecules stabilizes the lattice structure .

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